5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H12ClNO3S and its molecular weight is 285.74. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Novel derivatives of 5-chloro-thiophene-2-carboxamide have been synthesized and tested for their antioxidant activities. Compounds with specific substituents have shown potent antioxidant properties, some even surpassing known antioxidants like ascorbic acid in efficacy. This indicates the potential of these compounds in oxidative stress-related therapeutic applications (I. Tumosienė et al., 2019).
Antimicrobial Activity
The synthesis of thiophene-2-carboxamide derivatives has also been explored for their antimicrobial properties. Specific derivatives have demonstrated significant activity against various microbial strains, highlighting the potential for developing new antimicrobial agents (M. Arora et al., 2013).
Antitubercular Agents
A series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and shown to possess promising antitubercular activity. These compounds could serve as a starting point for the development of new treatments for tuberculosis (Sandeep Kumar Marvadi et al., 2020).
Material Science Applications
The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks showcases the potential of these compounds in creating sustainable materials. These polyesters exhibit interesting properties that could be beneficial for various industrial applications (Yi Jiang et al., 2014).
Crystal Packing and Supramolecular Architecture
Studies on compounds containing 5-chloro-thiophene-2-carboxamide derivatives have contributed to understanding the impact of aromaticity and heteroatom substitution on crystal packing and supramolecular architecture. This research is important for the design of materials with specific structural and functional properties (Maryam Rahmani et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds, such as sulfonamides, interact with various genes and proteins .
Mode of Action
Based on its structural similarity to sulfonamides, it may interact with its targets in a similar manner .
Biochemical Pathways
Sulfonamides, which are structurally similar, are known to interact with various biochemical pathways .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Similar compounds, such as sulfonamides, are known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
5-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-11-2-1-10(18-11)12(16)14-5-3-9(15)8-4-6-17-7-8/h1-2,4,6-7,9,15H,3,5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFJYWXLYLFKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CCNC(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.